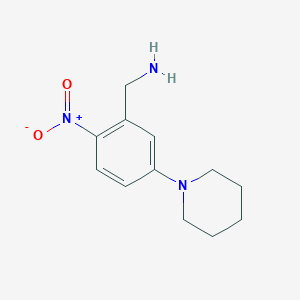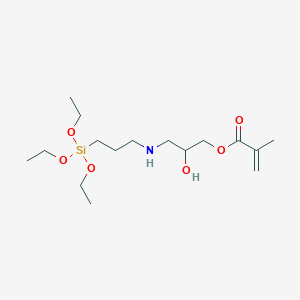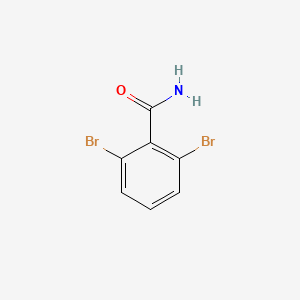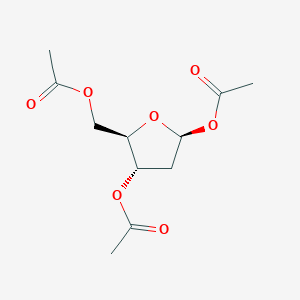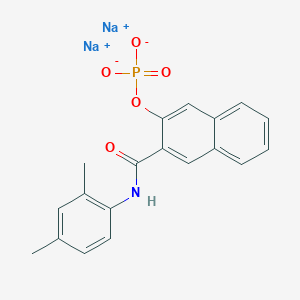
Naphthol AS-MX phosphate disodium salt
Vue d'ensemble
Description
Naphthol AS-MX phosphate disodium salt is a chemical compound with the molecular formula C19H18NO5PNa2 and a molecular weight of 415.29 g/mol . It is commonly used as a substrate in histochemical demonstrations of acid and alkaline phosphatase activities . This compound is particularly valuable in diagnostic assays and research applications due to its ability to produce chromogenic reactions.
Applications De Recherche Scientifique
Naphthol AS-MX phosphate disodium salt has a wide range of applications in scientific research:
Histochemistry: Used as a substrate for demonstrating acid and alkaline phosphatase activities in tissue sections.
Diagnostic Assays: Employed in diagnostic kits for detecting phosphatase activity in clinical samples.
Biological Research: Utilized in studies involving enzyme kinetics and localization of phosphatase activity in cells and tissues.
Industrial Applications: Applied in the development of staining reagents and diagnostic tools for various biochemical assays.
Mécanisme D'action
Target of Action
The primary targets of Naphthol AS-MX phosphate disodium salt are acid phosphatase (ACP) and tissue non-specific alkaline phosphatase (TNAP) . These enzymes play a crucial role in a variety of biological functions, including energy metabolism and signal transduction.
Mode of Action
This compound acts as a substrate for ACP and TNAP . The compound is hydrolyzed by these enzymes, leading to the formation of a colored product that can be detected using spectrophotometric methods.
Biochemical Pathways
The action of this compound primarily affects the phosphatase pathways . The hydrolysis of the compound by ACP and TNAP leads to changes in these pathways, influencing various downstream effects such as energy metabolism and signal transduction.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
The hydrolysis of this compound by ACP and TNAP results in the formation of a colored product . This change can be visualized using spectrophotometric methods, making the compound useful in diagnostic assays and histochemical demonstrations .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of ACP and TNAP, and thus the efficacy of the compound, can be affected by changes in pH and temperature. Additionally, the stability of the compound may be influenced by storage conditions .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Naphthol AS-MX phosphate disodium salt plays a crucial role in biochemical reactions, primarily as a substrate for phosphatases. It interacts with enzymes such as alkaline phosphatase and acid phosphatase. These enzymes catalyze the hydrolysis of this compound, releasing naphthol AS-MX, which then reacts with diazonium salts to form colored azo-dyes. This reaction is used to visualize and quantify enzyme activities in various biological samples .
Cellular Effects
This compound influences various cellular processes by serving as a substrate for phosphatases. It affects cell signaling pathways by modulating the activity of these enzymes, which play critical roles in dephosphorylation reactions. This compound can impact gene expression and cellular metabolism by altering the phosphorylation state of proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by phosphatases. The compound binds to the active site of the enzyme, where it undergoes dephosphorylation, releasing naphthol AS-MX. This product then reacts with diazonium salts to form colored azo-dyes, which can be detected and measured. This mechanism allows for the visualization and quantification of phosphatase activities in biological samples .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its effectiveness as a substrate for phosphatases. Long-term studies have shown that the compound remains stable under appropriate storage conditions, but its activity may decrease over time if not stored properly. In vitro and in vivo studies have demonstrated that the compound can have long-term effects on cellular function, particularly in the context of enzyme activity assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively serves as a substrate for phosphatases without causing adverse effects. At high doses, it may exhibit toxic effects, including inhibition of enzyme activity and disruption of cellular processes. Threshold effects have been observed, where the compound’s effectiveness as a substrate decreases beyond a certain concentration .
Metabolic Pathways
This compound is involved in metabolic pathways related to phosphatase activity. It interacts with enzymes such as alkaline phosphatase and acid phosphatase, which catalyze its hydrolysis. The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, particularly in the context of enzyme activity assays .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its availability as a substrate for phosphatases. The compound’s distribution can impact the visualization and quantification of enzyme activities in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role as a substrate for phosphatases, as it ensures the compound is available where enzyme activity needs to be measured .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-MX phosphate disodium salt involves the reaction of 3-hydroxy-2-naphthoic acid with 2,4-dimethylaniline to form an amide intermediate. This intermediate is then phosphorylated using phosphorus oxychloride (POCl3) to yield the final product . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The product is then purified through crystallization or other separation techniques to achieve the required purity for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
Naphthol AS-MX phosphate disodium salt primarily undergoes hydrolysis reactions when used as a substrate in histochemical assays. The hydrolysis is catalyzed by phosphatase enzymes, resulting in the release of naphthol AS-MX, which then reacts with diazonium salts to form colored azo dyes .
Common Reagents and Conditions
Hydrolysis: Catalyzed by acid or alkaline phosphatases.
Coupling Reactions: Involves diazonium salts such as Fast Red Violet LB salt or hexazo-p-rosanilin.
Major Products
The major products formed from the hydrolysis of this compound are naphthol AS-MX and inorganic phosphate. The naphthol AS-MX further reacts with diazonium salts to produce colored azo dyes, which are used for visualizing enzyme activity .
Comparaison Avec Des Composés Similaires
Naphthol AS-MX phosphate disodium salt is part of the naphthol AS series, which includes several similar compounds:
Naphthol AS-BI phosphate: Used for similar histochemical applications but may differ in chromogenic properties.
Naphthol AS-GR phosphate: Another substrate for phosphatase enzymes with distinct chromogenic characteristics.
Naphthol AS-TR phosphate: Utilized in histochemical staining with unique dye formation properties.
This compound is unique due to its specific chromogenic properties and its effectiveness in producing clear and distinct staining patterns in histochemical assays .
Propriétés
IUPAC Name |
disodium;[3-[(2,4-dimethylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18NO5P.2Na/c1-12-7-8-17(13(2)9-12)20-19(21)16-10-14-5-3-4-6-15(14)11-18(16)25-26(22,23)24;;/h3-11H,1-2H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRJBGLDOBEMPR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-])C.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NNa2O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




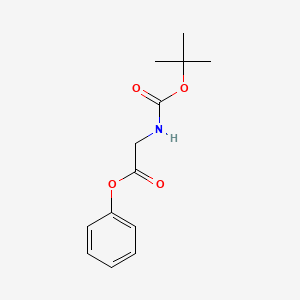
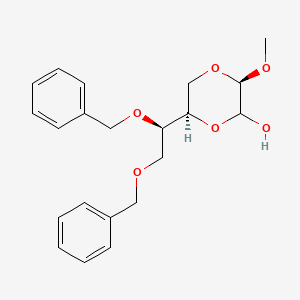
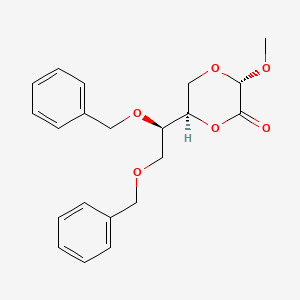
![4,7-Dibromo-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3175898.png)
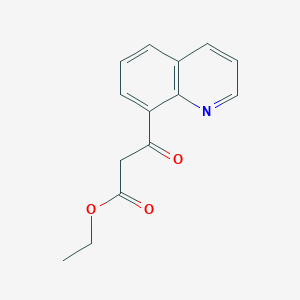
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B3175913.png)
